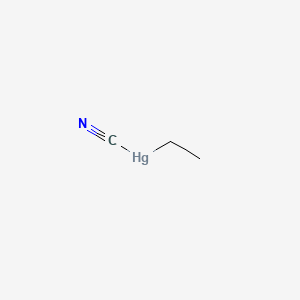

Ethylmercury cyanide

Description

Positioning within Organomercury Chemistry and Coordination Compounds

Ethylmercury cyanide is classified as an organomercury compound due to the direct covalent bond between a carbon atom of the ethyl group and a mercury atom. wikipedia.orgchemeurope.com Organomercury compounds are a significant subgroup of organometallic chemistry, characterized by the stability of the Hg-C bond towards air and moisture, though they can be sensitive to light. chemeurope.com The ethylmercury cation (C₂H₅Hg⁺) is the defining feature of this class of compounds, where the mercury atom is in the +2 oxidation state. wikipedia.org

Simultaneously, this compound is considered a coordination compound. The cyanide ion (CN⁻) acts as a ligand, donating a pair of electrons to the mercury center of the ethylmercury cation to form a neutral complex. ias.ac.in The interaction between the mercury atom and the cyanide ligand is a classic example of coordination chemistry, where the mercury acts as a Lewis acid (electron pair acceptor) and the cyanide as a Lewis base (electron pair donor). acs.org The study of such compounds provides insights into the broader field of coordination polymers and supramolecular assemblies, as mercury cyanide moieties are known to act as building blocks in more complex structures. acs.org

Fundamental Significance of Mercury-Cyanide Linkages in Chemical Systems

The mercury-cyanide linkage is a subject of considerable interest in chemistry. In related compounds like mercury(II) cyanide (Hg(CN)₂), the Hg-C bond is strong and covalent, leading to the formation of linear molecules in both the solid state and in aqueous solution. wikipedia.org The cyanide ligand is ambidentate, meaning it can coordinate to a metal center through either the carbon or the nitrogen atom. wikipedia.org This property allows for the formation of bridged structures and coordination polymers, where the cyanide group links multiple metal centers. acs.org

In the context of this compound, the Hg-CN bond would be a key determinant of the molecule's structure and reactivity. The strong affinity of mercury(II) for soft ligands like cyanide suggests a stable bond. The study of this linkage provides a model for understanding metal-ligand interactions, particularly with pseudohalide ions, which are important in various chemical and biological systems.

Theoretical and Experimental Paradigms in this compound Studies

The investigation of this compound and related compounds employs a combination of theoretical and experimental methods.

Theoretical Approaches: Computational chemistry plays a crucial role in predicting the properties of such molecules. Quantum mechanical calculations can be used to determine the optimized geometry, bond lengths, bond angles, and vibrational frequencies of this compound. These theoretical studies can also provide insights into the electronic structure and the nature of the mercury-carbon and mercury-cyanide bonds.

Experimental Techniques: Several experimental techniques are vital for the characterization of organomercury and cyanide compounds:

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the ethyl group and the cyanide ligand. The C≡N stretching frequency is particularly informative about the coordination environment of the cyanide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ethyl group and its electronic environment. ¹⁹⁹Hg NMR, where feasible, can directly probe the mercury center.

X-ray Crystallography: This technique is the definitive method for determining the solid-state structure of crystalline compounds, providing precise measurements of bond lengths and angles. For a compound like this compound, it would reveal the coordination geometry around the mercury atom.

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its composition.

These combined theoretical and experimental paradigms allow for a comprehensive understanding of the structure, bonding, and reactivity of this compound, contributing to the broader knowledge of organomercury and coordination chemistry.

Data Tables

Table 1: Properties of Ethylmercury Cation and Cyanide Anion

| Property | Ethylmercury Cation (C₂H₅Hg⁺) | Cyanide Anion (CN⁻) |

| Formula | C₂H₅Hg⁺ | CN⁻ |

| Molar Mass | 229.65 g/mol wikipedia.org | 26.02 g/mol byjus.com |

| Nature | Organometallic cation wikipedia.org | Pseudohalide anion byjus.com |

| Key Bond | Covalent Hg-C bond wikipedia.org | Triple C≡N bond byjus.com |

Table 2: Theoretical Properties of this compound

| Property | Predicted Value / Characteristic |

| Chemical Formula | C₃H₅HgN |

| Molecular Weight | 255.67 g/mol |

| Bonding | Covalent Hg-C and Hg-CN bonds |

| Structure | Expected to be a linear or near-linear C-Hg-C arrangement |

| Coordination Number of Hg | 2 |

Properties

CAS No. |

2279-63-2 |

|---|---|

Molecular Formula |

C3H5HgN |

Molecular Weight |

255.67 g/mol |

IUPAC Name |

cyano(ethyl)mercury |

InChI |

InChI=1S/C2H5.CN.Hg/c2*1-2;/h1H2,2H3;; |

InChI Key |

XFYBCYOOCKKJSM-UHFFFAOYSA-N |

Canonical SMILES |

CC[Hg]C#N |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry of Ethylmercury Cyanide Species

Direct Synthetic Routes to Ethylmercury(II) Cyanide (Inferred)

While specific literature detailing the direct synthesis of ethylmercury(II) cyanide is sparse, its preparation can be inferred from established reactions for other organomercury compounds. A plausible direct route involves the reaction of an ethylmercury(II) salt with a cyanide source. For instance, the reaction of ethylmercury(II) oxide with hydrogen cyanide represents a potential pathway, analogous to the synthesis of mercuric cyanide. wikipedia.org

Another theoretical direct method could involve the reaction of ethylmercury sulfide (B99878) with iodine cyanide, which has been reported to yield ethyl bisulfide, suggesting the lability of the mercury-sulfur bond and the potential for cyanide substitution. redalyc.org

Ligand Exchange Reactions Utilizing Ethylmercury(II) Precursors

Ligand exchange reactions are a common and effective method for synthesizing organometallic compounds. savemyexams.comnih.gov In this context, a suitable ethylmercury(II) compound is reacted with a cyanide salt, leading to the substitution of the existing ligand with the cyanide ion.

Reactions with Ethylmercury(II) Halides (e.g., Ethylmercury(II) Chloride)

The reaction between ethylmercury(II) chloride and a cyanide salt, such as potassium cyanide (KCN), is a theoretically viable method for producing ethylmercury(II) cyanide. vulcanchem.com This reaction would proceed via a nucleophilic substitution mechanism where the cyanide ion displaces the chloride ion. The general equation for this reaction is:

C₂H₅HgCl + KCN → C₂H₅HgCN + KCl

The reaction conditions, such as solvent and temperature, would need to be optimized to ensure a high yield and purity of the desired product. The choice of solvent is crucial to dissolve the reactants and facilitate the reaction.

Metathesis of Ethylmercury(II) Acetate (B1210297)

Metathesis reactions involving ethylmercury(II) acetate and a cyanide salt provide another synthetic route. Mercuric acetate is a known precursor for organomercury compounds. nih.gov The reaction would involve the exchange of the acetate ligand for a cyanide ligand. A potential reaction is:

C₂H₅Hg(O₂CCH₃) + KCN → C₂H₅HgCN + K(O₂CCH₃)

This method may offer advantages in terms of reactant solubility and reaction kinetics compared to using halide precursors.

Solid-State and Mechanochemical Synthesis Concepts

Recent advancements in synthetic chemistry have highlighted the potential of solid-state and mechanochemical methods. nih.govrsc.org These techniques can offer advantages such as being solvent-free, having faster reaction times, and sometimes leading to different product polymorphs. nih.govgoogle.com

A mechanochemical approach to synthesizing ethylmercury(II) cyanide could involve the grinding of solid ethylmercury(II) chloride with a solid cyanide salt, such as potassium cyanide, in a ball mill. The mechanical energy input would drive the reaction forward. This approach avoids the use of solvents, which can be advantageous from an environmental and cost perspective. Research into the mechanochemical synthesis of other organometallic compounds suggests this could be a viable, though currently conceptual, route for ethylmercury(II) cyanide. rsc.orgacs.org

Organometallic Approaches (e.g., Grignard Reagent-Based Synthesis for Ethylmercury Compounds)

Organometallic reagents, particularly Grignard reagents, are widely used for the formation of carbon-metal bonds. chemeurope.comwikipedia.org The synthesis of ethylmercury compounds often starts with the reaction of a mercury(II) halide with an ethyl Grignard reagent (e.g., ethylmagnesium bromide). chemeurope.comresearchgate.net This initially forms diethylmercury (B1204316) ((C₂H₅)₂Hg).

HgCl₂ + 2 C₂H₅MgBr → (C₂H₅)₂Hg + 2 MgBrCl

To obtain ethylmercury(II) cyanide, the diethylmercury could then undergo a reaction with mercuric cyanide. This redistribution reaction would yield the desired product:

(C₂H₅)₂Hg + Hg(CN)₂ → 2 C₂H₅HgCN

This multi-step approach allows for the formation of the ethyl-mercury bond followed by the introduction of the cyanide ligand.

Table 1: Comparison of Synthetic Methodologies for Ethylmercury Compounds

| Method | Precursors | General Reaction | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Ligand Exchange (Halide) | Ethylmercury(II) Chloride, Potassium Cyanide | C₂H₅HgCl + KCN → C₂H₅HgCN + KCl | Direct, single-step reaction. | Requires careful control of reaction conditions to avoid side products. |

| Metathesis (Acetate) | Ethylmercury(II) Acetate, Potassium Cyanide | C₂H₅Hg(O₂CCH₃) + KCN → C₂H₅HgCN + K(O₂CCH₃) | Potentially better solubility of reactants. | Acetate precursor may be less common than halide. |

| Mechanochemical Synthesis | Ethylmercury(II) Chloride, Potassium Cyanide | C₂H₅HgCl(s) + KCN(s) → C₂H₅HgCN(s) + KCl(s) | Solvent-free, potentially faster reaction times. | Requires specialized equipment (ball mill), reaction monitoring can be difficult. |

| Grignard Reagent-Based | Mercury(II) Halide, Ethylmagnesium Bromide, Mercuric Cyanide | 1. HgX₂ + 2 C₂H₅MgBr → (C₂H₅)₂Hg + 2 MgBrX 2. (C₂H₅)₂Hg + Hg(CN)₂ → 2 C₂H₅HgCN | Well-established for forming C-Hg bonds, high yields often achievable for the first step. | Multi-step process, requires handling of pyrophoric Grignard reagents. |

Structural Elucidation and Spectroscopic Characterization of Ethylmercury Cyanide Complexes

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is the cornerstone for characterizing ethylmercury cyanide, offering non-destructive ways to probe its molecular architecture.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. For this compound (CH₃CH₂HgCN), the IR spectrum is expected to show characteristic absorption bands corresponding to its distinct functional groups.

The most prominent feature would be the strong C≡N stretching vibration, typically found in the 2200-2300 cm⁻¹ range for nitriles. nih.gov The presence of the ethyl group would give rise to C-H stretching vibrations just below 3000 cm⁻¹, as well as bending vibrations at lower frequencies. The weaker Hg-C bond stretch would appear in the far-infrared region. Studies on related compounds, such as ethyl cyanide, provide a basis for assigning these vibrational modes. nih.gov Analysis of mercury(II) cyanide complexes with other ligands also aids in interpreting the spectral data. researchgate.net

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C≡N (Cyanide) | Stretching | 2200-2300 |

| C-H (Alkyl) | Bending | 1370-1470 |

| Hg-C | Stretching | 500-600 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the electronic environment of specific nuclei. For this compound, ¹H NMR and ¹³C NMR would confirm the structure of the ethyl group, while ¹⁹⁹Hg NMR provides direct insight into the mercury center.

In ¹H NMR, the ethyl group would appear as a characteristic triplet and quartet pattern due to spin-spin coupling between the methyl (-CH₃) and methylene (B1212753) (-CH₂-) protons. The chemical shifts would be influenced by the electronegative mercury atom. Crucially, coupling between the ¹⁹⁹Hg nucleus (spin I = 1/2, 16.87% natural abundance) and the protons of the ethyl group would result in "satellite" peaks, with the magnitude of the ²J(¹⁹⁹Hg-¹H) coupling constant providing valuable structural information. researchgate.netpsu.edu

¹⁹⁹Hg NMR is particularly diagnostic for mercury compounds, with chemical shifts spanning a very wide range depending on the coordination environment. nih.gov For two-coordinate organomercury compounds, the chemical shifts are expected in a specific region, and diethylmercury (B1204316) is sometimes used as a reference standard for ¹⁹⁹Hg NMR. wikipedia.org

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants |

| ¹H (-CH₂) | ~2.0 - 3.0 | Quartet (q) with ¹⁹⁹Hg satellites | ³J(H-H) ≈ 7-8 Hz, ²J(¹⁹⁹Hg-H) |

| ¹H (-CH₃) | ~1.0 - 1.5 | Triplet (t) with ¹⁹⁹Hg satellites | ³J(H-H) ≈ 7-8 Hz, ³J(¹⁹⁹Hg-H) |

| ¹³C (CN) | ~110 - 125 | Singlet | - |

| ¹⁹⁹Hg | -800 to -1200 | Singlet | - |

Mass spectrometry (MS) is used to determine the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). For this compound, MS would confirm the molecular formula by identifying the molecular ion peak. The technique is sensitive enough for the determination of ethylmercury compounds in various samples. iteh.ai

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Expected fragmentation pathways for this compound would include the loss of the ethyl group ([M-CH₂CH₃]⁺), the loss of the cyanide group ([M-CN]⁺), or cleavage of the Hg-C bond to yield the ethylmercury cation [CH₃CH₂Hg]⁺. The isotopic pattern of mercury, which has seven stable isotopes, would provide a definitive signature for mercury-containing fragments.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths and angles. While the specific crystal structure of this compound is not widely documented, extensive studies on related arylthiolate and phenylselenolate mercury alkyl compounds, such as PhSHgEt, provide a strong basis for prediction. researchgate.netnih.gov These studies consistently show that two-coordinate R-Hg-X compounds adopt an essentially linear geometry at the mercury center. researchgate.netnih.govwikipedia.org Therefore, the C-Hg-CN fragment in this compound is expected to be linear. X-ray diffraction can also reveal details about the packing of molecules in the crystal lattice and any intermolecular interactions. nasa.gov

Investigation of Mercury(II) Coordination Geometry in Ethylmercury Systems

In ethylmercury compounds with the general formula C₂H₅HgX, the mercury(II) center typically exhibits a coordination number of two. wikipedia.orgassignmentpoint.com This results in a linear or nearly linear geometry, as seen in various ethylmercury derivatives. nih.govwikipedia.org The C-Hg-X bond angle in such systems approaches 180°.

The bond between mercury and the carbon of the ethyl group is considered to be covalent, a consequence of the similar electronegativities of carbon and mercury. wikipedia.orgassignmentpoint.com While a linear, two-coordinate geometry is dominant, trigonal coordination has also been observed in some ethylmercury complexes, particularly when interacting with additional Lewis basic ligands. wikipedia.org In the case of this compound, the primary structure is anticipated to be a two-coordinate species with a linear C-Hg-C or C-Hg-CN arrangement, depending on whether it exists as a simple salt or a more complex structure in the solid state.

Analysis of Intermolecular Interactions and Crystal Engineering (Inferred)

While the primary coordination at the mercury center in this compound is two, weaker intermolecular interactions can play a significant role in its solid-state structure (crystal packing). In many organomercury compounds, secondary interactions between the mercury atom of one molecule and a heteroatom (like sulfur, oxygen, or nitrogen) of a neighboring molecule are observed. researchgate.net These interactions, sometimes referred to as mercurophilic interactions, can lead to the formation of supramolecular assemblies such as dimers, chains, or more complex networks. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Ethylmercury Cyanide

C-Hg Bond Stability and Cleavage Dynamics

The carbon-mercury (C-Hg) bond is a defining feature of organomercury compounds, and its stability dictates their persistence and reactivity. In ethylmercury cyanide, the covalent bond between the ethyl group and the mercury atom is generally stable in the dark and towards air and water, but it is susceptible to cleavage under various conditions. epa.gov The dynamics of this bond are central to the compound's transformation pathways.

Protolytic cleavage, or protonolysis, is a primary mechanism for breaking the C-Hg bond. This reaction involves the attack of a proton source on the carbon atom, leading to the formation of a hydrocarbon (ethane in this case) and a mercury salt. The rate of this cleavage is significantly influenced by the surrounding chemical environment. For instance, the presence of thiols can facilitate the protolytic cleavage of the Hg-C bond at room temperature. capes.gov.brnih.govscilit.com

In biological systems, the enzymatic cleavage of the C-Hg bond is a critical detoxification pathway. The bacterial enzyme organomercurial lyase (MerB) catalyzes the protonolysis of a wide array of organomercurials, including both methyl- and ethylmercury compounds. ebi.ac.ukigem.orgresearchgate.net The enzyme utilizes conserved cysteine residues in its active site to coordinate the mercury atom. acs.orgresearchgate.net This coordination weakens the C-Hg bond, making it more susceptible to attack by a proton. Computational studies and functional models suggest a mechanism where two thiol-containing cysteine residues bind to the mercury center, increasing its coordination number and facilitating the proton transfer that cleaves the bond. capes.gov.bracs.org This enzymatic process can accelerate the rate of C-Hg bond cleavage by a factor of up to 107 compared to the spontaneous abiotic decay. igem.org

The stability of the C-Hg bond in organomercurials like ethylmercury is lower than that in analogous aryl-mercury compounds, which affects their relative rates of degradation and transformation in various environments. researchgate.net

Cyanide Ligand Reactivity, Substitution, and Exchange Pathways

The cyanide (CN⁻) ligand in this compound is bound to the mercury atom and can participate in substitution and exchange reactions. These pathways are important for the transformation of the compound in solution. Mercury(II) ions have a strong affinity for cyanide, often leading to the formation of stable mercury-cyano complexes. mun.ca

Ligand exchange reactions can occur where the cyanide ion is displaced by other nucleophiles. The kinetics of these substitution reactions are influenced by several factors, including the nature of the incoming ligand and the solvent. Studies on analogous mercury(II) cyano complexes show that the abstraction of the cyanide ligand can be catalyzed by mercury(II) ions themselves. tandfonline.comniscpr.res.in This process involves the formation of a binuclear intermediate that facilitates the transfer of the cyanide group.

The general mechanism for a catalyzed ligand exchange can be described as:

Formation of an intermediate complex between the catalyst (e.g., Hg²⁺) and the cyano-complex.

Attack by the incoming ligand on the intermediate.

Release of the cyanide ion and formation of the new complex.

While specific kinetic data for this compound is limited, the principles derived from studies on hexacyanoferrate(II) and other cyano complexes in the presence of Hg(II) are applicable. niscpr.res.innih.govusp.ac.fj These studies demonstrate that ligands containing nitrogen or sulfur donor atoms can substitute the cyanide ion. tandfonline.comcapes.gov.br The presence of other ions in solution can also affect the rate of these exchange reactions. capes.gov.br Furthermore, ligand exchange reagents are used in analytical methods to release cyanide from stable metal-cyano complexes, including those of mercury, for quantification. ysi.comepa.gov

Photolytic Degradation Mechanisms of Organomercury Cyanides

Organomercury compounds, including this compound, are susceptible to degradation upon exposure to light, a process known as photolysis or photodegradation. This abiotic pathway plays a significant role in the environmental fate of these compounds, particularly in surface waters. epa.govmdpi.com

The photodegradation of ethylmercury involves the cleavage of the C-Hg bond, leading to the formation of inorganic mercury and organic radicals. epa.govnih.gov Studies on both methylmercury (B97897) and ethylmercury have shown that they are degraded by sunlight and UV radiation (both UV-A and UV-B). nih.govacs.org The process in natural waters is often indirect, meaning it is facilitated by other chemical species present in the water that absorb light and transfer the energy to the organomercury compound or generate reactive species.

A key reactive species implicated in the photodegradation of ethylmercury in seawater is singlet oxygen (¹O₂). nih.govnih.govsnu.ac.kr Singlet oxygen is generated when dissolved organic matter (DOM) in the water absorbs sunlight. core.ac.uk The degradation of ethylmercury by UV-A light has been shown to be inhibited by singlet oxygen trappers, providing evidence for its role. nih.gov Hydroxyl radicals (•OH) have also been identified as important in the photodecomposition of methylmercury and are likely involved in ethylmercury degradation as well. snu.ac.kr

The table below compares the photolysis quantum yields for different organomercury compounds, illustrating the variability based on the compound's structure and the solvent.

| Compound | Solvent | Disappearance Quantum Yield (Φ) | Reference |

|---|---|---|---|

| Diphenylmercury (B1670734) | Water, pH 7.0 | 0.27 ± 0.02 | epa.gov |

| Diphenylmercury | Benzene | 0.33 ± 0.01 | epa.gov |

| Phenylmercuric Perchlorate | Water, pH 2.3 | 0.25 ± 0.02 | epa.gov |

| Methylmercuric Sulfide (B99878) Ion | Water | 0.65 | epa.gov |

| Methylmercuric Thiol Complexes | Water | 0.12 - 0.16 | epa.gov |

Redox Chemistry and Transformation Processes in Solution

The redox chemistry of this compound in solution involves the transformation between different oxidation states of mercury, primarily influencing its environmental mobility and fate. The ethylmercury cation (C₂H₅Hg⁺) contains mercury in the +2 oxidation state. Redox processes can lead to its reduction to elemental mercury (Hg⁰) or its transformation into other Hg(II) species.

In aquatic environments, the redox cycling of mercury is complex and influenced by various factors, including pH, the presence of dissolved organic matter, and microbial activity. mdpi.com Photochemical processes can also drive redox transformations. For example, the photocatalytic treatment of ethylmercury chloride and other organomercurials over titanium dioxide (TiO₂) has been shown to result in the reduction of Hg(II) to metallic Hg(0). conicet.gov.arutn.edu.arresearchgate.net

The transformation of ethylmercury in solution is also linked to demethylation (or dealkylation) processes. Abiotic demethylation can occur through photolytic reactions, as discussed previously, which ultimately results in inorganic mercury that can then undergo further redox reactions. mdpi.com Biotic processes, mediated by microorganisms, can also transform organomercurials. Some bacteria possess the mer operon, which includes genes for both the cleavage of the C-Hg bond (via MerB) and the reduction of Hg(II) to the less toxic and more volatile Hg(0) (via MerA). igem.org

Interactions with Other Chemical Species and Ligands (e.g., thiolate ligands)

This compound readily interacts with various chemical species in solution, with its reactivity being particularly dominated by the high affinity of the mercury atom for soft nucleophiles, most notably sulfur-containing ligands like thiolates (RS⁻). researchgate.netnih.gov

The interaction with thiolates is rapid and results in the displacement of the cyanide ligand and the formation of a strong, covalent mercury-sulfur bond. This is a key reaction in biological systems, where ethylmercury readily binds to the thiol groups of amino acids like cysteine and peptides like glutathione (B108866) (GSH). researchgate.netnih.govnih.gov The formation of these ethylmercury-thiolate adducts is a critical aspect of its biological transport and toxicokinetics. researchgate.net

The reaction can be represented as: C₂H₅HgCN + R-SH ⇌ C₂H₅Hg-SR + HCN

This exchange is very fast, and the ethylmercury moiety can be rapidly transferred between different thiol-containing molecules. nih.gov The high affinity for thiols is the basis for the mechanism of action of the organomercurial lyase enzyme (MerB), which uses cysteine thiolates to bind the mercury substrate and facilitate C-Hg bond cleavage. acs.orgnih.govnih.gov

The stability of the resulting mercury-thiolate complexes is a key factor in the detoxification of organomercurials. The formation of complexes with glutathione, for instance, is an important step in cellular protection mechanisms. nih.gov However, these complexes can also facilitate the transport of ethylmercury across cell membranes. researchgate.net

Besides thiols, ethylmercury can interact with other ligands. The presence of halide ions (Cl⁻, Br⁻, I⁻) can influence its speciation and reactivity in solution, forming various ethylmercury-halide complexes. capes.gov.br The interaction with dissolved organic matter in natural waters is also significant, affecting its bioavailability and photodegradation rates. core.ac.uk

The table below summarizes the key interacting species and the nature of their interaction with the ethylmercury cation.

| Interacting Species/Ligand | Type of Interaction | Significance | Reference |

|---|---|---|---|

| Thiolates (e.g., Cysteine, Glutathione) | Covalent bond formation (Hg-S) | High affinity, rapid exchange. Central to biological toxicity, transport, and enzymatic detoxification. | researchgate.netnih.govnih.gov |

| Cyanide (CN⁻) | Ligand exchange/substitution | The cyanide ligand can be displaced by stronger nucleophiles like thiols. | tandfonline.comnih.gov |

| Dissolved Organic Matter (DOM) | Complexation, photosensitization | Affects bioavailability and enhances photodegradation rates in aquatic environments. | core.ac.uk |

| Halide Ions (Cl⁻, Br⁻, I⁻) | Complex formation | Influences speciation and reaction kinetics in solution. | capes.gov.br |

| Singlet Oxygen (¹O₂) / Hydroxyl Radicals (•OH) | Oxidative degradation | Key reactive species in the photolytic degradation of ethylmercury. | nih.govsnu.ac.kr |

Environmental Chemistry and Geochemical Cycling of Ethylmercury Cyanide Species

Environmental Formation and Occurrence Pathways

The presence of ethylmercury cyanide in the environment is primarily linked to anthropogenic activities, although the broader cycling of organomercury compounds involves both natural and human-influenced processes.

The transformation of inorganic mercury into its more toxic organic forms is a critical step in its biogeochemical cycle. The most studied of these transformations is methylation. Both biotic and abiotic pathways can convert inorganic mercury (Hg²⁺) into methylmercury (B97897) (MeHg) mdpi.comresearchgate.net. This process is known to occur in various aquatic environments, including sediments, wetlands, and the water column, with anaerobic microorganisms such as sulfate- and iron-reducing bacteria playing a primary role rsc.orgnih.gov. Abiotic methylation, driven by substances like methylcobalamin (B1676134) or humic acids, can also contribute to the formation of methylmercury, though it is generally considered a less significant pathway than microbial methylation researchgate.netresearchgate.net.

In contrast, the environmental ethylation of inorganic mercury to form ethylmercury (EtHg) is not a well-documented natural process. While ethylmercury has been detected in environments seemingly distant from direct industrial or agricultural contamination, suggesting the possibility of unknown natural formation pathways, these mechanisms are not well understood rsc.orgresearchgate.netresearchgate.net. There are currently no definitive reports of microbial formation of ethylmercury in the natural environment in the way that methylation is known to occur rsc.org. Therefore, the presence of ethylmercury species in the environment is predominantly attributed to anthropogenic sources rather than widespread natural ethylation of inorganic mercury.

A significant pathway for the formation and mobilization of mercury-cyanide species occurs in specific industrial contexts, most notably in artisanal and small-scale gold mining (ASGM). epa.govpublications.gc.ca In many ASGM operations, elemental mercury (Hg⁰) is used to amalgamate gold from ore. This process is often inefficient, leaving residual mercury in the mine tailings. rsc.orgpjoes.com Subsequently, these mercury-contaminated tailings are frequently treated with cyanide solutions to extract the remaining gold. rsc.orgpjoes.com

Under these conditions, the elemental mercury and other mercury compounds in the tailings react with cyanide to form highly stable and soluble mercury-cyanide complexes. researchgate.netchemsafetypro.com These complexes, which can include species like mercuric cyanide (Hg(CN)₂) and tetracyanomercurate(II) ([Hg(CN)₄]²⁻), are readily mobilized from the mining waste into surrounding aquatic systems. researchgate.netepa.govnih.gov The formation of these complexes is a grave concern as it significantly increases the concentration and transport of mercury in groundwater and surface waters near mining sites. researchgate.netnih.gov This process transforms less mobile forms of mercury into highly mobile and bioavailable species, exacerbating environmental contamination. epa.govpublications.gc.ca

In environmental systems, mercury exists as a variety of chemical species, including elemental mercury (Hg⁰), inorganic mercury (Hg²⁺), and various organomercury compounds, primarily methylmercury and ethylmercury. pjoes.comepa.gov These different forms can coexist in natural matrices such as soil, sediment, and water, and their relative abundance is determined by ongoing transformation processes. researchgate.netgroundwatersoftware.com

Environmental Transport and Distribution Mechanisms

The transport of mercury species through the environment is fundamentally linked to their chemical properties, particularly their solubility in water and their tendency to associate with solid particles like soil and sediment.

The mobility of mercury in aqueous environments is dramatically enhanced by the formation of cyanide complexes. In the absence of complexing agents like cyanide, many inorganic mercury compounds have low solubility and tend to bind strongly to particles. However, the mercury-cyanide complexes formed during processes like gold cyanidation are highly soluble and stable in water. researchgate.netchemsafetypro.com

This increased solubility prevents the mercury from precipitating out of solution or strongly adsorbing to sediments, allowing it to be transported over greater distances in groundwater and surface waters. researchgate.net The result is an increase in dissolved mercury concentrations in water bodies affected by mining effluents, posing a significant risk of widespread contamination. researchgate.netnih.gov The high mobility of these mercury-cyanide complexes makes them particularly challenging contaminants to manage and remediate.

The distribution of a chemical between the dissolved phase (water) and solid phases (soil or sediment) is described by the partition coefficient (Kd). A high Kd value indicates that the chemical strongly adsorbs to solids and is less mobile, while a low Kd value suggests higher mobility. chemsafetypro.comecetoc.org For organic compounds, this partitioning is often normalized to the organic carbon content of the soil, yielding the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.comnih.gov

Data on the partitioning of this compound specifically is limited. However, studies on other mercury species provide insight into the behavior of organomercury compounds. Generally, alkyl mercury species like methylmercury are more mobile (have lower partition coefficients) than inorganic mercury species. groundwatersoftware.com Research has provided ranges for the partition coefficients of inorganic mercury (Hg-II) and methylmercury (MHg), which show that inorganic mercury binds more strongly to soils and sediments than methylmercury. This suggests that organomercury compounds, including ethylmercury species, are likely to be more mobile in soil and sediment systems compared to their inorganic counterparts, leading to a greater potential for transport and leaching into groundwater.

| Mercury Species | Matrix | Partition Coefficient (Kd) Range (L/kg) |

|---|---|---|

| Inorganic Mercuric Mercury (Hg-II) | Soil-Water | 3,300 - 60,000 |

| Methylmercury (MHg) | Soil-Water | 20 - 6,700 |

| Inorganic Mercuric Mercury (Hg-II) | Benthic Sediment | 5,700 - 990,000 |

| Methylmercury (MHg) | Benthic Sediment | 650 - 110,000 |

Volatilization and Atmospheric Cycling Considerations

The volatilization of this compound from soil and water surfaces into the atmosphere is a potential transport pathway, although direct studies are lacking. The process is influenced by the compound's physicochemical properties and environmental conditions.

Transformation to Volatile Species: The primary mechanism for the atmospheric entry of organomercury compounds is often through their conversion to more volatile forms. For instance, microbial activity can lead to the formation of elemental mercury (Hg(0)) or dimethylmercury, both of which are more volatile than their ionic precursors. annualreviews.orgtandfonline.com While ethylmercury compounds can be volatilized, they are generally less volatile than their methylmercury counterparts. psu.edu It is plausible that this compound could undergo similar transformations.

Atmospheric Transport: Once in the atmosphere, organomercury compounds can be transported over long distances. tandfonline.comresearchgate.net Their atmospheric residence time is determined by their chemical stability and susceptibility to deposition processes. tandfonline.com Peralkylated organomercury compounds, for example, tend to have short atmospheric lifetimes due to rapid decomposition. psu.edu

Deposition: Atmospheric organomercury compounds are removed from the atmosphere through wet and dry deposition. researchgate.netcdc.gov This deposition can contaminate terrestrial and aquatic ecosystems far from the original source of pollution. researchgate.net

Table 1: Volatility of Selected Mercury Compounds

| Compound | Formula | Boiling Point (°C) | Volatility |

| Elemental Mercury | Hg | 356.7 | High |

| Dimethylmercury | (CH₃)₂Hg | 92 | High |

| Diethylmercury (B1204316) | (C₂H₅)₂Hg | 159 | Moderate |

| Ethylmercury Chloride | C₂H₅HgCl | 194 | Low |

Note: Data for this compound is not available. The table presents data for related compounds to provide context.

Environmental Transformation and Degradation Pathways

This compound, like other organomercury compounds, is subject to various transformation and degradation processes in the environment. These processes can be broadly categorized as abiotic and biotic.

Photolysis: Sunlight can induce the degradation of organomercury compounds, a process known as photolysis or photodemethylation for methylmercury. mdpi.com The presence of certain substances, like dissolved organic matter, can enhance the rate of photolytic degradation. nih.gov Studies have shown that both methylmercury and ethylmercury can be degraded by singlet oxygen generated by sunlight in seawater. mdpi.comosti.gov High-energy UV irradiation is generally required for efficient photolysis of thimerosal (B151700), the parent compound of ethylmercury. conicet.gov.arutn.edu.ar

Hydrolysis: In aqueous environments, ethylmercury compounds can undergo hydrolysis. evitachem.com For example, thimerosal hydrolyzes to form ethylmercury and thiosalicylate. umed.edu.alresearchgate.net It is expected that this compound would also be susceptible to hydrolysis, potentially releasing the ethylmercury cation and cyanide anion.

Oxidation-Reduction Reactions: Ethylmercury can participate in oxidation-reduction (redox) reactions. evitachem.comresearchgate.net Under oxidative conditions, it can be converted to other forms of mercury. evitachem.com The presence of free radicals can trigger the dealkylation of organomercurials. researchgate.net

Microorganisms play a crucial role in the transformation of mercury compounds in the environment. annualreviews.orgmdpi.comresearchgate.net

Demethylation/Dealkylation: Many bacteria possess the mer operon, which confers resistance to mercury by encoding enzymes that can detoxify mercury compounds. osti.govfrontiersin.org The MerB enzyme, an organomercurial lyase, cleaves the carbon-mercury bond in organomercury compounds, leading to the formation of inorganic mercury. mdpi.comosti.gov Some bacteria can degrade a range of organomercurials, including ethylmercury. frontiersin.orgnih.gov This process can be either reductive, producing methane, or oxidative, producing carbon dioxide. mdpi.compolarresearch.net

Reduction: The MerA enzyme, mercuric reductase, reduces toxic Hg(II) to the less toxic and more volatile elemental mercury (Hg(0)), which can then diffuse out of the cell. osti.govfrontiersin.orgpolarresearch.net

Methylation: While the focus here is on degradation, it is important to note that some anaerobic microorganisms can methylate inorganic mercury to form highly toxic methylmercury. researchgate.netmdpi.comfrontiersin.org The potential for ethylation of inorganic mercury in the environment is less understood but has been a subject of interest. researchgate.net

Table 2: Examples of Microbial Transformations of Organomercury Compounds

| Transformation | Mediating Microorganisms | Key Enzymes | Products |

| Reductive Dealkylation | Bacteria with mer operon | Organomercurial lyase (MerB) | Inorganic mercury (Hg(II)), Methane |

| Oxidative Dealkylation | Anaerobic and aerobic bacteria | Not fully elucidated | Inorganic mercury (Hg(II)), Carbon dioxide |

| Reduction of Hg(II) | Bacteria with mer operon | Mercuric reductase (MerA) | Elemental mercury (Hg(0)) |

In complex environmental matrices like soil and water, this compound can undergo ligand exchange and dissociation.

Dissociation: this compound is an organomercury compound consisting of an ethylmercury cation (C₂H₅Hg⁺) and a cyanide anion (CN⁻). vulcanchem.com In aqueous solutions, it can dissociate, releasing these ions.

Ligand Exchange: The ethylmercury cation can then interact with other available ligands in the environment, such as chloride, hydroxide, and organic matter. nih.gov The speciation of ethylmercury will depend on the relative concentrations and binding affinities of these ligands. For example, in the presence of chloride ions, ethylmercury chloride may be formed. researchgate.net

Sorption and Immobilization Processes in Environmental Compartments

The mobility and bioavailability of this compound in the environment are significantly influenced by sorption processes.

Mineral Surfaces: Inorganic mercury has been shown to adsorb to mineral surfaces, with the extent of adsorption increasing with pH. cdc.gov Clay minerals and iron and manganese oxides are important sorbents for metals in soil. epa.gov It is likely that the ethylmercury cation would also adsorb to these surfaces, reducing its mobility in the soil column.

Organic Matter: Organic matter in soils and sediments has a strong affinity for mercury. aimspress.com Both particulate and dissolved organic matter can bind with mercury species. aimspress.comrsc.org The sorption of mercury to dissolved organic matter can, in some cases, increase its mobility. aimspress.com Conversely, sorption to particulate organic matter can lead to its immobilization. aimspress.com The presence of thiol groups in organic matter is particularly important for binding mercury. nih.govaimspress.com

Table 3: Factors Influencing Sorption of Mercury Compounds in the Environment

| Factor | Influence on Sorption |

| pH | Increasing pH generally increases sorption to mineral surfaces. cdc.gov |

| Organic Matter Content | High organic matter content generally increases sorption. aimspress.com |

| Presence of Ligands (e.g., Chloride) | Can compete with sorption sites and decrease adsorption. cdc.gov |

| Clay Content | Higher clay content provides more surfaces for adsorption. epa.govaimspress.com |

| Iron and Manganese Oxides | Act as important sorbents for metals. epa.gov |

Influence of Environmental Parameters (e.g., pH, temperature, presence of complexing agents) on Sorption and Solubility

The environmental behavior, mobility, and bioavailability of this compound are intricately linked to its sorption and solubility characteristics in soil and aquatic systems. These properties are not static but are dynamically influenced by a range of environmental parameters, including pH, temperature, and the presence of various organic and inorganic complexing agents. While specific research on this compound is limited, the behavior of related mercury species, such as ethylmercury, inorganic mercury (Hg(II)), and methylmercury, provides a framework for understanding its potential geochemical cycling.

The solubility and sorption of organomercury compounds are governed by their interactions with the surrounding environmental matrix. aimspress.com Sorption to soil and sediment particles can decrease the concentration of this compound in the aqueous phase, thereby reducing its mobility. researchgate.net Conversely, conditions that enhance solubility can increase its transport in surface and groundwater. researchgate.net

Influence of pH

The pH of the soil and water is a critical factor controlling the solubility and sorption of mercury compounds. For ethylmercury compounds in general, solubility can be affected by pH levels, with more acidic conditions potentially leading to increased solubility. solubilityofthings.com Research on the biosorption of inorganic mercury (Hg(II)) has demonstrated that pH significantly impacts its uptake by sorbents like sugarcane bagasse, with an optimal pH for removal from aqueous solutions found to be around 4.5. rsc.org

In the context of mercury complexation, pH influences the availability of binding sites on organic matter. For instance, the complexation of Hg(II) by dissolved organic matter has been observed to increase with rising pH. researchgate.net However, studies on other mercury species suggest that lower pH can lead to higher levels of bioavailable mercury, potentially increasing the production of more toxic forms like methylmercury. rsc.orgmdpi.com The effect of pH on the charge of both the ethylmercury cation (C₂H₅Hg⁺) and the cyanide anion (CN⁻), as well as the surface charge of environmental sorbents (clays, oxides, organic matter), will ultimately determine the extent of sorption. aimspress.comacademie-sciences.fr

Table 1: Effect of pH on Adsorption of Inorganic Mercury (Hg(II)) by Soil (Note: This table illustrates the general effect of pH on mercury adsorption, as specific data for this compound is not available. Data is conceptual and based on findings for Hg(II).)

| pH Level | Adsorption Percentage (%) | Primary Mercury Species/Complex |

|---|---|---|

| 4.0 | ~89% | Hg²⁺, HgCl⁺ |

| 6.0 | ~65% | Hg(OH)₂, Hg-Organic Matter Complexes |

| 8.5 | ~39% | Hg-Dissolved Organic Matter Complexes, Hg(OH)₂ |

Influence of Temperature

Temperature affects the kinetics and thermodynamics of sorption and solubility processes. nih.gov Research on the biosorption of inorganic mercury (Hg(II)) indicates that the process can be endothermic, meaning that an increase in temperature favors the adsorption process. rsc.org For example, studies have shown that the amount of Hg(II) adsorbed onto biosorbents increased as the temperature was raised from 298.15 K to 318.15 K. rsc.org

This temperature dependence can be explained by thermodynamic principles. A positive enthalpy change (ΔH°) suggests that the sorption process requires energy input to proceed, while a positive entropy change (ΔS°) indicates increased randomness at the solid-liquid interface during sorption. rsc.org While specific thermodynamic data for this compound is not available in the reviewed literature, it is reasonable to infer that temperature will influence its partitioning between solid and aqueous phases in the environment. nih.govsolubilityofthings.com

Table 2: Thermodynamic Parameters for the Biosorption of Inorganic Mercury (Hg(II)) (Note: This table provides an example of temperature's influence on mercury sorption thermodynamics. Data is from a study on Hg(II) biosorption by charred sugarcane bagasse (CSB) and xanthated sugarcane bagasse (CXSB).)

| Parameter | Value for CSB | Value for CXSB | Implication |

|---|---|---|---|

| ΔG° (Gibbs Free Energy) | Negative at tested temperatures | Negative at tested temperatures | Sorption process is spontaneous. rsc.org |

| ΔH° (Enthalpy Change) | +52.06 kJ mol⁻¹ | +30.82 kJ mol⁻¹ | Sorption process is endothermic. rsc.org |

| ΔS° (Entropy Change) | +0.24 kJ mol⁻¹ | +0.18 kJ mol⁻¹ | Increased disorder at the interface during sorption. rsc.org |

Influence of Complexing Agents

The presence of complexing agents, or ligands, is a paramount factor in the environmental chemistry of mercury. academie-sciences.fr These ligands can be inorganic (e.g., chloride, sulfide) or organic (e.g., dissolved organic matter like humic and fulvic acids). aimspress.comacademie-sciences.fr The formation of complexes can significantly alter the solubility, mobility, and bioavailability of this compound. academie-sciences.frsolubilityofthings.com

The cyanide ion (CN⁻) itself is a potent complexing agent for mercury. The combination of mercury and cyanide is known to produce strongly bonded, soluble mercury-cyanide complexes. duke.edu This high solubility can enhance the mobility of the mercury species, extending its potential contamination range downstream from a source. duke.edu

Organic matter in soil and water also plays a dual role. On one hand, sorption of ethylmercury to particulate organic carbon can immobilize it. researchgate.net On the other hand, complexation with dissolved organic carbon (DOC), such as humic and fulvic acids, can form soluble complexes that increase the mobility of mercury in aquatic systems. aimspress.commdpi.com The ethylmercury cation has a high affinity for sulfur-containing functional groups (thiol groups) found in organic matter. aimspress.comnih.gov The interaction between this compound and these various ligands will be a competitive process, with the formation of the most stable complexes dictating its environmental fate. academie-sciences.frfiu.edu

Advanced Analytical Methodologies for Ethylmercury Cyanide Speciation

Chromatographic Separation Techniques for Speciation Analysis

Chromatography is the primary method for separating different mercury compounds from each other and from interfering matrix components before detection. The two main approaches are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas chromatography is a highly effective technique for separating volatile compounds. Since organomercury species like ethylmercury are not inherently volatile, they must first be converted into a more volatile form through a process called derivatization. Following derivatization, the volatile ethylmercury derivative is separated on a GC column and subsequently detected by an element-specific detector.

Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS): This method involves interfacing a gas chromatograph with an atomic absorption spectrometer. After separation on the GC column, the organomercury compounds are passed through a high-temperature furnace where they are cracked, releasing free mercury vapor. rsc.orgpsu.edu This vapor is then measured by the AAS, which is tuned to the specific resonance line of mercury (253.7 nm). rsc.orgpsu.edu The technique has been successfully used for the simultaneous determination of various organomercurials, including ethylmercury chloride, in air samples, with detection limits in the nanogram range. rsc.orgpsu.edu

Gas Chromatography-Atomic Fluorescence Spectrometry (GC-AFS): GC-AFS is known for its high sensitivity and selectivity for mercury determination. capes.gov.broaepublish.com The setup is similar to GC-AAS, but detection is based on the fluorescence of mercury atoms after excitation by a light source. This method is often used for analyzing alkylmercury in water and other environmental samples. esensing.netesensing.net For instance, the standard method HJ 977-2018 utilizes purge and trap gas chromatography coupled with cold atomic fluorescence spectrometry for the analysis of ethylmercury in water. esensing.net The technique offers excellent detection limits, often at the sub-picogram level. researchgate.net

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): This is one of the most powerful and sensitive hyphenated techniques for elemental speciation. oaepublish.comnih.gov After GC separation, the analyte is introduced into an argon plasma, which atomizes and ionizes the mercury. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. GC-ICP-MS provides extremely low detection limits and the ability to use isotope dilution for enhanced accuracy. nih.govresearchgate.net A validated method for the simultaneous determination of methylmercury (B97897) and ethylmercury in various foods using GC-ICP-MS reported detection limits as low as 0.3 µg Hg kg⁻¹. nih.gov

| Technique | Analyte Form | Typical Detection Limit (as Hg) | Reference |

|---|---|---|---|

| GC-AAS | Ethylmercury chloride | 0.5 ng | rsc.orgpsu.edu |

| GC-AFS | Ethylmercury | 0.02–0.04 pg | researchgate.net |

| GC-ICP-MS | Ethylmercury | 0.3 µg/kg (in food) | nih.gov |

| GC-ICP-MS | Ethylmercury | 0.34 ng/g (procedural) | researchgate.net |

HPLC offers a significant advantage over GC as it can separate non-volatile and thermally unstable compounds in their original form, eliminating the need for derivatization. ipb.pt This reduces sample preparation time and avoids potential analytical artifacts associated with the derivatization step.

For mercury speciation, reversed-phase HPLC is commonly employed. chromatographyonline.com The separation of species like inorganic mercury (Hg²⁺), methylmercury, and ethylmercury is achieved using a C18 or C8 column with a carefully optimized mobile phase. chromatographyonline.commdpi.com The mobile phase often contains a complexing agent, such as 2-mercaptoethanol (B42355) or L-cysteine, to improve peak shape and resolution. researchgate.netchromatographyonline.com

HPLC-Atomic Fluorescence Spectrometry (HPLC-AFS): This coupling allows for the sensitive determination of mercury species separated by HPLC. After elution from the column, the mercury compounds are typically subjected to online oxidation (e.g., via UV irradiation) to convert all species to inorganic mercury (Hg²⁺), which is then reduced to elemental mercury (Hg⁰) for AFS detection. chromatographyonline.comresearchgate.net A method for analyzing sediment samples achieved baseline separation of inorganic mercury, methylmercury, and ethylmercury using a C18 column and a mobile phase containing 2-mercaptoethanol, with a detection limit of 0.58 ng/g for ethylmercury. chromatographyonline.com

HPLC-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is the most widely used HPLC-based technique for mercury speciation due to its high sensitivity, selectivity, and multi-element capability. mdpi.comfrontiersin.org It allows for the direct determination of ethylmercury and other species in complex matrices like human urine and environmental samples. researchgate.netmdpi.com Optimized methods can separate multiple arsenic and mercury species, including ethylmercury, in a single run of less than 15 minutes. mdpi.com The limits of detection for ethylmercury using HPLC-ICP-MS are typically in the low ng/L range. researchgate.netmdpi.com

| Technique | Matrix | Analyte | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| HPLC-VGAFS | Sediment | Ethylmercury (EtHg⁺) | 0.58 ng/g | chromatographyonline.com |

| HPLC-ICP-MS | Water | Ethylmercury (C₂H₅Hg(II)) | 0.04 ng/L | researchgate.net |

| HPLC-ICP-MS | Urine | Ethylmercury (EtHg) | 0.10 - 0.29 µg/L (LOQ) | mdpi.com |

| HPLC/CV-AFS | General | Ethylmercury (EtHg⁺) | 1.4 µg/L | researchgate.net |

Derivatization Strategies for Volatile Organomercury Compound Formation

For GC-based analysis, ionic mercury species must be converted to their volatile, thermally stable analogs. This is accomplished through derivatization, most commonly via aqueous-phase alkylation.

Propylation: This strategy involves reacting the organomercury cation (e.g., C₂H₅Hg⁺) with an alkylating agent, typically sodium tetrapropylborate (NaBPr₄). researchgate.netub.edu This reaction converts ethylmercury into the more volatile ethylpropylmercury, which is suitable for GC separation. researchgate.net Propylation is often preferred over other alkylation methods because the reagent is more tolerant to interferences from chlorides and the resulting derivatives are well-separated from those of other organometallics. core.ac.ukacs.org

Considerations for Ethylation Artifacts: A significant challenge in mercury speciation is the potential for artifact formation during derivatization. When using sodium tetraethylborate (NaBEt₄) as the derivatizing agent, any inorganic mercury (Hg²⁺) present in the sample can be converted into ethylmercury and diethylmercury (B1204316). ipb.pt This artifact formation can lead to an overestimation of the actual ethylmercury concentration in a sample. The extent of this artifact depends on factors like the concentration of inorganic mercury and the sample matrix. researchgate.net Because of this issue, HPLC, which does not require derivatization, or alternative derivatization agents like NaBPr₄ are often preferred to avoid confounding the results for ethylmercury. ipb.ptcore.ac.uk Studies have shown that artifact formation of both methyl- and ethylmercury can also occur during propylation with NaBPr₄, particularly when high levels of inorganic mercury are present. researchgate.netcore.ac.uk

Mass Spectrometry (MS) for Comprehensive Species Identification and Quantification

Mass spectrometry is the definitive detection method for the unambiguous identification and precise quantification of chemical species. When coupled with a separation technique like GC or HPLC, it provides unparalleled analytical power.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier MS technique for elemental speciation. mdpi.comfrontiersin.org Its high sensitivity allows for detection at ultra-trace levels (pg/L or ng/L). researchgate.net ICP-MS detects the specific isotopes of mercury (e.g., ²⁰²Hg), providing excellent selectivity and minimizing interferences. mdpi.com This makes it ideal for quantifying ethylmercury in complex biological and environmental samples. nih.govmdpi.com

Other MS techniques, such as Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS), have also been developed. One study reported a method for detecting ethylmercury bromide complexes in blood with a detection limit of 0.14 ng/mL. oaepublish.com While techniques like GC-ICP-MS may offer lower detection limits, GC-NCI-MS provides a more accessible and lower-cost alternative for routine analysis. oaepublish.com

Isotope Dilution and Tracing Techniques for Environmental Fate Studies

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantification. nih.gov The method involves adding a known amount of an isotopically enriched standard of the target analyte (e.g., ethyl-²⁰¹Hg) to the sample before any processing. researchgate.net The sample is then analyzed by GC-ICP-MS or HPLC-ICP-MS. By measuring the altered isotopic ratio of mercury in the ethylmercury peak, the original concentration of the analyte can be calculated with high accuracy, as this method corrects for analyte loss during sample preparation and analysis. nih.gov

Isotope tracing techniques are also invaluable for studying the environmental fate, transformation, and degradation pathways of ethylmercury. researchgate.netresearchgate.net By introducing an isotopically labeled ethylmercury compound into an environmental system (e.g., a soil or water microcosm), researchers can track its movement and conversion into other mercury species over time, providing critical data on its biogeochemical cycling. researchgate.netcore.ac.uk

Electrochemical and Spectrophotometric Approaches for Cyanide-Mercury Systems

While chromatographic methods are dominant for speciation, electrochemical and spectrophotometric methods can be applied to the analysis of components within mercury-cyanide systems.

Electrochemical Approaches: These methods measure changes in electrical properties (like current or potential) to determine the concentration of an analyte. Anodic stripping voltammetry (ASV) is a highly sensitive electrochemical technique for trace metal determination, including mercury. researchgate.net While typically used for inorganic mercury, modifications could potentially target the mercury in an ethylmercury complex. Ion chromatography with pulsed amperometric detection (PAD) has been developed for the direct determination of free cyanide in water. researchgate.net This could be relevant for assessing the dissociation of ethylmercury cyanide or for analyzing free cyanide in the presence of the complex.

Spectrophotometric Approaches: These methods rely on the absorption of light by a colored compound. They are often used for determining total cyanide or mercury after specific chemical reactions. For instance, a method for determining cyanide in biological fluids involves its reaction with hydroxocobalamin (B81358) to form the colored product cyanocobalamin, which is then measured. nih.gov Catalytic spectrophotometric methods have been developed for mercury(II) based on its catalytic effect on a color-forming reaction. researchgate.netresearchgate.net These methods are generally used for total concentration rather than speciation but can be valuable for screening or in specific applications where the this compound complex is the primary species of interest.

Theoretical and Computational Chemistry of Ethylmercury Cyanide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of chemical bonds in ethylmercury cyanide.

Ab Initio Methods: These calculations, based on first principles, can predict the electronic properties of this compound. Studies on analogous organomercury compounds like ethylmercury hydride have shown that high-level ab initio calculations can accurately predict molecular parameters. researchgate.netresearchgate.net For this compound, these methods would reveal the distribution of electron density, molecular orbital energies, and the covalent character of the Hg-C bond, as well as the more ionic nature of the Hg-CN interaction. vulcanchem.com

Density Functional Theory (DFT): DFT has become a workhorse in computational chemistry for studying organometallic compounds. For molecules containing heavy elements like mercury, DFT calculations that include relativistic effects are essential for accurate predictions. nih.gov DFT studies on similar organomercurials have successfully modeled their geometries and energies. nih.gov For this compound, DFT calculations using functionals like ωB97XD and basis sets such as CEP-31G for mercury can provide reliable predictions of its electronic structure. researchgate.net These calculations can quantify the charge distribution, showing a partial positive charge on the mercury atom and negative charges on the cyanide and the carbon atom of the ethyl group, highlighting the polar nature of the bonds.

The bonding in this compound can be described by the interaction between the ethylmercury cation ([C₂H₅Hg]⁺) and the cyanide anion (CN⁻). vulcanchem.com The Hg-C bond is a strong covalent bond, while the interaction between the mercury and the cyanide group is expected to have significant ionic character. vulcanchem.com Natural Bond Orbital (NBO) analysis, a common tool used in conjunction with quantum chemical calculations, can further dissect the orbital interactions, revealing the donor-acceptor character of the bonds that stabilize the complex. nih.govacs.orgnih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, its conformational preferences, and its potential reactivity.

Conformational Analysis: this compound, being a relatively small molecule, has limited conformational flexibility, primarily related to the rotation around the C-C and Hg-C bonds. Molecular modeling can be used to determine the most stable conformation. For the related ethyl cyanide, the gauche conformer is favored over the trans form. researchgate.net Similar computational approaches can determine the preferred orientation of the ethyl group relative to the cyanide ligand in this compound.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different environments, such as in aqueous solution. researchgate.netnih.gov These simulations track the movement of atoms over time, providing insights into the molecule's flexibility, solvent interactions, and potential reaction pathways. For instance, MD simulations can help understand how this compound interacts with biological molecules, a key aspect of its toxicity. researchgate.net

Reactivity Prediction: Computational methods can predict the reactivity of this compound. By calculating the energies of different potential reaction pathways, researchers can identify the most likely chemical transformations. For example, the cleavage of the Hg-C bond is a critical step in the metabolism and detoxification of organomercurials. pnas.orgpeerj.com Computational studies can model this process, providing activation energies and reaction intermediates. Furthermore, analysis of the molecular electrostatic potential (MEP) can identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack, offering clues about its reactivity with other chemical species. nih.gov

Prediction of Molecular Geometries, Energetics, and Vibrational Frequencies

Computational chemistry provides powerful tools for the precise prediction of the structural and energetic properties of molecules like this compound.

Molecular Geometries: Theoretical calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For ethylmercury compounds, the geometry around the mercury atom is typically linear or trigonal. vulcanchem.comwikipedia.org In this compound, a linear C-Hg-C or C-Hg-N arrangement is expected, depending on how the cyanide ligand coordinates to the mercury. vulcanchem.com The Hg-C bond length in similar compounds is approximately 2.08 Å. vulcanchem.com High-level calculations, such as those at the CCSD(T) level of theory, can yield highly accurate structures. researchgate.netresearchgate.net

Energetics: The stability of this compound can be assessed by calculating its heat of formation and bond dissociation energies. These calculations are crucial for understanding the thermodynamics of reactions involving this compound. For instance, the energy required to break the Hg-C and Hg-CN bonds can be computed, providing insight into the molecule's lability.

Vibrational Frequencies: The calculation of vibrational frequencies is a standard output of quantum chemical calculations and is essential for interpreting infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms in the molecule. For ethyl cyanide, detailed experimental and theoretical vibrational data are available. researchgate.netrsc.org Similar calculations for this compound would predict the frequencies of key vibrational modes, such as the C-H stretching, C-C stretching, Hg-C stretching, and the C≡N stretching of the cyanide group. These predicted frequencies can aid in the experimental identification and characterization of the compound.

Below is a table of predicted vibrational frequencies for key functional groups based on typical ranges observed for similar compounds.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H (in ethyl group) | Stretching | 2850 - 3000 |

| C≡N (cyanide) | Stretching | 2100 - 2260 |

| C-C (in ethyl group) | Stretching | 900 - 1200 |

| Hg-C | Stretching | 500 - 600 |

Examination of Relativistic Effects on Mercury Atom Properties and Bonding

For heavy elements like mercury, the effects of relativity become significant and must be considered for accurate theoretical descriptions of their chemical properties. nih.govwikipedia.orgcitycollegekolkata.org

Relativistic effects arise because the inner electrons of heavy atoms move at speeds approaching the speed of light. This leads to several consequences:

Contraction of s and p orbitals: The increased relativistic mass of the electrons causes the s and p orbitals to contract and become more stable. citycollegekolkata.org

Expansion of d and f orbitals: The contracted s and p orbitals shield the nuclear charge more effectively, leading to an expansion and destabilization of the d and f orbitals. citycollegekolkata.org

Spin-orbit coupling: This effect splits the energy levels of orbitals with angular momentum (p, d, f), which can have a profound impact on bonding and spectroscopy. citycollegekolkata.orgsmu.edu

In the case of mercury, relativistic effects are responsible for many of its unique properties, including its low melting point and its tendency to form weak metal-metal bonds. wikipedia.orgcitycollegekolkata.org For this compound, these effects will influence the Hg-C and Hg-CN bond lengths and strengths. The relativistic contraction of the 6s orbital of mercury affects its contribution to chemical bonding. wikipedia.orgcitycollegekolkata.org

Computational methods that incorporate relativity, such as those using relativistic effective core potentials (RECPs) or fully relativistic Dirac-based methods, are necessary for accurate modeling of mercury compounds. smu.edu These calculations have shown that for mercury halides, both relativity and electron correlation have significant, and sometimes opposing, effects on properties like the electric field gradient at the nucleus. smu.edu Therefore, a high-level theoretical treatment is crucial for a reliable description of the electronic structure and properties of this compound.

Computational Studies of Ligand-Mercury Interactions and Complex Stability

Computational studies are invaluable for understanding how this compound interacts with various ligands, which is fundamental to its chemical behavior and biological activity. The ethylmercury cation ([C₂H₅Hg]⁺) is a soft Lewis acid and has a high affinity for soft Lewis bases, particularly sulfur-containing ligands like thiols. pnas.orgresearchgate.netnih.gov

Interaction with Biological Ligands: The toxicity of organomercurials is largely due to their strong interactions with sulfhydryl groups (-SH) in proteins and other biomolecules. pnas.orgresearchgate.net Computational studies can model the binding of ethylmercury to amino acid residues such as cysteine. nih.govacs.orgnih.gov These studies can determine the binding energies, geometries, and the nature of the Hg-S bond, which is crucial for understanding the mechanisms of mercury toxicity.

Complex Stability: The stability of complexes formed between ethylmercury and various ligands can be quantified by calculating the binding energies or the equilibrium constants of the complexation reactions. DFT and ab initio methods are well-suited for this purpose. For example, the relative stability of ethylmercury complexes with different halides (F⁻, Cl⁻, Br⁻, I⁻) or with other ligands like water, ammonia, or phosphines can be systematically investigated. These studies help to build a comprehensive picture of the coordination chemistry of ethylmercury.

Recent computational work has also explored "spodium bonds," a type of noncovalent interaction involving group 12 elements like mercury. nih.govacs.orgnih.gov These studies, combining Protein Data Bank surveys with high-level calculations, analyze the role of these weak interactions in the stabilization of ethylmercury in biological systems. nih.govacs.orgnih.gov

The table below summarizes the typical interaction energies of the ethylmercury cation with different types of ligands, as would be predicted by computational studies.

| Ligand Type | Example Ligand | Typical Interaction Energy (kcal/mol) |

| Hard Base | H₂O | Low to Moderate |

| Borderline Base | CN⁻ | Moderate to High |

| Soft Base | SH⁻ (from Cysteine) | High |

These computational insights into ligand-mercury interactions are critical for designing potential chelating agents for mercury detoxification and for understanding the environmental fate of ethylmercury compounds.

Historical Development and Emerging Research Perspectives in Organomercury Cyanide Chemistry

Evolution of Academic Inquiry into Organomercury Compounds and Mercury Cyanide Complexes

The investigation into organomercury compounds dates back to the 19th century, with early work focusing on their synthesis and fundamental properties. A significant milestone in this area was the mercuration of aromatic rings, a reaction first reported by Otto Dimroth in 1898. flinders.edu.au This discovery opened avenues for the synthesis of a wide array of organomercury compounds. Subsequently, the development of Grignard and organolithium reagents provided more general and efficient synthetic routes to these compounds. flinders.edu.au

Early academic inquiry was also driven by the practical applications of organomercury compounds. Their toxic properties led to their use as fungicides and antiseptics. flinders.edu.auxrfresearch.com For instance, thiomersal, an organomercury compound, has been used as a preservative in vaccines. flinders.edu.au In the chemical industry, organomercury compounds have served as catalysts in important processes such as the hydration of acetylene. libretexts.org

The study of mercury cyanide complexes, in contrast, has a more recent history, largely spurred by environmental concerns. The formation of stable and soluble mercury-cyanide complexes was identified as a significant issue in the context of artisanal and small-scale gold mining, where mercury amalgamation and cyanide leaching processes are often used in sequence. nih.govwikipedia.org Research in this area has focused on understanding the formation, stability, and environmental fate of these complexes, which have been found to be more mobile and potentially more toxic than either mercury or cyanide alone. nih.gov

A timeline of key developments in the academic inquiry into these compounds is presented below:

| Year | Development | Significance |

| 1898 | Otto Dimroth reports the mercuration of benzene. flinders.edu.au | Opened a key synthetic route to aromatic organomercury compounds. |

| Early 20th Century | Development of Grignard and organolithium reagents. flinders.edu.au | Provided more versatile methods for the synthesis of organomercury compounds. |

| Mid-20th Century | Use of organomercury compounds as fungicides and antiseptics. flinders.edu.auxrfresearch.com | Highlighted the practical applications and biological activity of these compounds. |

| Late 20th Century | Identification of mercury cyanide complexes in gold mining effluents. nih.govwikipedia.org | Sparked research into the environmental chemistry and toxicology of these complexes. |

| 21st Century | Focus on the remediation and environmental impact of organomercury and mercury cyanide complexes. nih.govteledynelabs.com | Shift in research priorities towards addressing the environmental legacy of these compounds. |

Identification of Key Research Challenges and Future Directions

The field of organomercury cyanide chemistry faces several key research challenges that are shaping the direction of future scientific inquiry. These challenges span from fundamental chemical understanding to the development of practical solutions for environmental contamination.

Key Research Challenges:

Understanding the Environmental Behavior of Mercury Cyanide Complexes: A primary challenge is to fully elucidate the transport, fate, and bioavailability of mercury cyanide complexes in various environmental matrices, including soil, water, and biota. wikipedia.orgwikiwand.com The interaction of these complexes with natural organic matter and minerals is poorly understood and is a critical area for future research. wikiwand.com

Developing Effective Remediation Strategies: Current remediation technologies for mercury are often less effective for the stable and soluble mercury cyanide complexes. flinders.edu.au A significant challenge lies in developing cost-effective and environmentally benign methods for the removal and detoxification of these specific contaminants from water and soil. flinders.edu.au

Investigating the Toxicology of Complex Mixtures: In real-world scenarios, organomercury compounds and mercury cyanide complexes exist as part of complex mixtures of contaminants. A key challenge is to understand the synergistic or antagonistic toxicological effects of these mixtures on ecosystems and human health.

Lack of Comprehensive Data: There is a notable lack of comprehensive and updated literature on the impacts of cyanidation and the formation of mercury cyanide complexes, hindering a full understanding of their environmental relevance. wikipedia.org

Future Research Directions:

Advanced Analytical Techniques: There is a need for the development and application of advanced analytical techniques to accurately speciate and quantify organomercury compounds and mercury cyanide complexes at environmentally relevant concentrations.

Bioremediation and Phytoremediation: Future research will likely focus on exploring and optimizing biological approaches, such as the use of mercury-resistant bacteria and specific plant species, for the remediation of sites contaminated with these compounds. nih.gov

Sustainable Mining Practices: A crucial future direction is the development and implementation of safer and more sustainable gold extraction technologies that minimize or eliminate the use of both mercury and cyanide. wikipedia.org

Computational Modeling: The use of computational chemistry to model the structure, reactivity, and environmental behavior of organomercury cyanide complexes can provide valuable insights to guide experimental research and risk assessment.

Q & A

Q. Why do existing toxicity thresholds for this compound rely on methylmercury data, and how can this be mitigated?

- Answer : Regulatory agencies often default to methylmercury guidelines due to limited ethylmercury-specific toxicokinetic data. Researchers should prioritize in vivo studies measuring this compound’s half-life (t½) in mammalian models and establish organ-specific accumulation profiles. Until such data exist, extrapolations must be explicitly caveated in risk assessments .

Q. How can computational models improve understanding of this compound’s molecular interactions?

- Answer : Density functional theory (DFT) simulations can predict bond dissociation energies (e.g., Hg-CN vs. Hg-Cl) and reactivity with biomolecules (e.g., glutathione). Molecular docking studies may identify potential neurotoxic targets (e.g., NMDA receptors). Experimental validation via X-ray absorption spectroscopy (XAS) is critical to confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products